(S)-HexylHIBO

Description

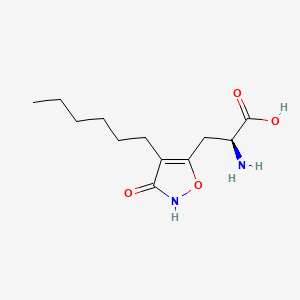

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJBLHIYOWSQDJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=C(ONC1=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424989 | |

| Record name | (S)-HexylHIBO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334887-48-8 | |

| Record name | (S)-HexylHIBO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-HexylHIBO: Structure, Properties, and Biological Activity

(S)-HexylHIBO , with the systematic IUPAC name (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid , is a potent and selective antagonist of Group I metabotropic glutamate receptors (mGluRs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as a modulator of mGluR signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-aspartic acid, featuring a hexyl-substituted isoxazolone moiety. The chirality at the alpha-carbon is of the (S)-configuration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | [1] |

| CAS Number | 334887-48-8 | [1] |

| Molecular Formula | C₁₂H₂₀N₂O₄ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Melting Point | 207-219 °C (decomposes) | |

| Appearance | Off-white to light yellow powder | |

| Solubility | Soluble to 20 mM in 1eq. NaOH | |

| Predicted Density | 1.176 ± 0.06 g/cm³ | |

| Predicted pKa | 2.26 ± 0.10 | |

| InChI | InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 | |

| InChI Key | OKJBLHIYOWSQDJ-VIFPVBQESA-N | |

| Canonical SMILES | CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |

| Isomeric SMILES | CCCCCCC1=C(ONC1=O)C--INVALID-LINK--N |

Biological Activity

This compound functions as a competitive antagonist at Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5 subtypes. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability.

Receptor Binding Affinity

The antagonist potency of this compound is characterized by its inhibition constants (Kᵢ) at the respective receptors.

| Receptor Subtype | Inhibition Constant (Kᵢ) |

| mGluR1a | 140 µM |

| mGluR5a | 110 µM |

Signaling Pathway

Group I mGluRs are coupled to the Gq/11 family of G-proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. As an antagonist, this compound blocks this signaling pathway at the receptor level.

Caption: Group I mGluR signaling pathway antagonized by this compound.

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from L-aspartic acid. The following is a representative synthetic route.

Caption: General synthetic workflow for this compound.

Detailed Protocol:

-

Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected, for example, with a Boc (tert-butyloxycarbonyl) group, and the α-carboxyl group is esterified (e.g., as a methyl or ethyl ester) to prevent side reactions.

-

Activation of the β-Carboxyl Group: The β-carboxyl group of the protected aspartic acid is activated, for instance, by conversion to an acid chloride or by using a coupling agent like DCC (dicyclohexylcarbodiimide).

-

Condensation: The activated aspartic acid derivative is reacted with a hexylmalonate derivative in the presence of a base. This step introduces the hexyl chain.

-

Cyclization: The resulting intermediate is treated with hydroxylamine hydrochloride to form the isoxazolone ring.

-

Deprotection: The protecting groups on the amino and α-carboxyl groups are removed under appropriate conditions (e.g., acid treatment for the Boc group and saponification for the ester group) to yield the final product, this compound.

-

Purification: The final compound is purified by techniques such as recrystallization or column chromatography.

Radioligand Binding Assay for mGluR1

This protocol describes a competitive binding assay to determine the affinity of this compound for the mGluR1 receptor.

Materials:

-

Membrane preparations from cells expressing human mGluR1.

-

Radioligand: [³H]-Quisqualic acid or another suitable mGluR1 radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM MgCl₂.

-

This compound stock solution.

-

Non-specific binding determinator: 10 µM of a non-radiolabeled, high-affinity mGluR1 agonist or antagonist.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (typically 20-50 µg of protein per well), and varying concentrations of this compound.

-

Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (wells with the high concentration of non-radiolabeled ligand) from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Measurement of Intracellular Calcium Mobilization

This protocol outlines a method to assess the antagonist effect of this compound on agonist-induced intracellular calcium release in cells expressing mGluR1 or mGluR5.

Materials:

-

Cells expressing mGluR1 or mGluR5 (e.g., HEK293 or CHO cells).

-

Fura-2 AM (a ratiometric calcium indicator).

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Pluronic F-127.

-

mGluR1/5 agonist (e.g., DHPG).

-

This compound stock solution.

-

A fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM and a small amount of Pluronic F-127 in HBSS. Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.

-

Washing: Wash the cells with HBSS to remove extracellular Fura-2 AM.

-

Antagonist Incubation: Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Agonist Stimulation: Add a specific mGluR1/5 agonist to the wells and immediately begin recording the fluorescence ratio over time.

-

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of the this compound concentration to determine the IC₅₀ for the inhibition of the agonist-induced calcium signal.

This technical guide provides a detailed overview of the chemical and biological properties of this compound, along with methodologies for its synthesis and characterization. This information should serve as a valuable resource for researchers investigating the role of Group I metabotropic glutamate receptors in health and disease.

References

(S)-HexylHIBO: A Technical Guide to its Mechanism of Action as a Group I Metabotropic Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-HexylHIBO is a potent and selective antagonist of Group I metabotropic glutamate receptors (mGluRs), specifically targeting the mGluR1a and mGluR5a subtypes. This document provides a comprehensive overview of its mechanism of action, detailing the associated signaling pathways, quantitative binding affinities, and the experimental protocols used to characterize its activity.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors. Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity, neuronal excitability, and various neuropathological processes. This compound, the S-enantiomer of HexylHIBO, has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors.

Mechanism of Action: Antagonism of Group I mGluRs

This compound exerts its effects by competitively binding to and blocking the activation of mGluR1a and mGluR5a. These receptors are coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, they initiate a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, this compound effectively inhibits these downstream signaling events.

Signaling Pathway Diagram

(S)-HexylHIBO discovery and background

An in-depth search has revealed no specific information regarding a compound named "(S)-HexylHIBO." This suggests that the molecule may be novel, not yet described in publicly accessible scientific literature, or referred to by an alternative designation. As a result, the creation of a detailed technical guide or whitepaper with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time.

The core requirements of the request—summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways—are all contingent upon the availability of foundational research and published data concerning the discovery, synthesis, and biological activity of this compound. Without this essential information, a factual and accurate technical document cannot be produced.

For a comprehensive guide to be developed, the following types of information would be necessary:

-

Discovery and Background: Scientific literature detailing the initial synthesis or isolation of this compound, its chemical structure, and the rationale for its development.

-

Biological Activity: Published studies quantifying the effects of this compound in biological systems. This would include data such as IC50 or EC50 values from various assays, which would be presented in a tabular format for clarity.

-

Mechanism of Action: Research elucidating the specific molecular targets and signaling pathways modulated by this compound. This information is crucial for generating the requested diagrams.

-

Experimental Protocols: Detailed methods from published papers describing the assays used to characterize this compound, including the materials, reagents, and step-by-step procedures.

Should information on this compound become available in the future, a technical guide could be constructed. An example of a hypothetical experimental workflow for characterizing a novel compound is provided below to illustrate the type of information that would be included.

Caption: A generalized workflow for the preclinical development of a novel therapeutic compound.

(S)-HexylHIBO IUPAC name and CAS number

IUPAC Name: (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid[1]

This document provides a technical overview of (S)-HexylHIBO, a compound of interest for researchers in drug development and neuroscience.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C12H20N2O4 | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Melting Point | 207-219 °C (decomposed) | |

| Density | 1.176±0.06 g/cm³ |

Biological Activity

This compound, also known as (S)-Hexylhomoibotenic acid, is recognized as a group I metabotropic glutamate receptor (mGluR) antagonist. mGluRs are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. As an antagonist, this compound blocks the action of glutamate, the primary excitatory neurotransmitter in the central nervous system, at these specific receptors. This activity makes it a valuable tool for studying the physiological and pathological roles of group I mGluRs.

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are highly specific to the research context. However, a generalized workflow for investigating the effects of this compound on a neuronal cell line can be conceptualized.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the impact of this compound on a cellular signaling pathway.

Caption: A generalized workflow for studying the antagonistic effect of this compound.

Conceptual Signaling Pathway

The diagram below illustrates the antagonistic action of this compound on a simplified group I mGluR signaling cascade.

References

Spectroscopic Data of (S)-HexylHIBO: A Technical Guide

Disclaimer: The spectroscopic data presented in this document for (S)-HexylHIBO ((2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid) is predicted based on its chemical structure and established principles of NMR, MS, and IR spectroscopy. As of the compilation of this guide, public repositories of experimental spectroscopic data for this specific compound are not available. This guide is intended for researchers, scientists, and drug development professionals as a reference for the anticipated spectral characteristics of this compound.

Chemical Structure and Properties

-

IUPAC Name: (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid[1]

-

Molecular Formula: C₁₂H₂₀N₂O₄[1]

-

Molecular Weight: 256.30 g/mol [1]

-

Canonical SMILES: CCCCCCC1=C(ONC1=O)CC(C(=O)O)N[1]

-

InChI Key: OKJBLHIYOWSQDJ-VIFPVBQESA-N[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups, including the amino acid backbone, the hexyl chain, and the isoxazolone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.10 | t | 1H | α-H of the amino acid |

| ~ 3.20 | dd | 1H | β-H of the amino acid (diastereotopic) |

| ~ 3.10 | dd | 1H | β-H of the amino acid (diastereotopic) |

| ~ 2.40 | t | 2H | -CH₂- attached to the isoxazolone ring |

| ~ 1.50 | quint | 2H | -CH₂-CH₂- (hexyl chain) |

| ~ 1.30 | m | 6H | -(CH₂)₃- (hexyl chain) |

| ~ 0.85 | t | 3H | -CH₃ (terminal methyl of hexyl chain) |

| ~ 8.50 | br s | 2H | -NH₂ |

| ~ 10.0 - 12.0 | br s | 1H | -COOH |

| ~ 11.5 | s | 1H | N-H of the isoxazolone ring |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.0 | Carbonyl carbon of the carboxylic acid |

| ~ 168.0 | Carbonyl carbon of the isoxazolone ring |

| ~ 165.0 | C=C carbon of the isoxazolone ring |

| ~ 100.0 | C=C carbon of the isoxazolone ring |

| ~ 55.0 | α-carbon of the amino acid |

| ~ 31.0 | -CH₂- (hexyl chain) |

| ~ 29.0 | -CH₂- (hexyl chain) |

| ~ 28.5 | -CH₂- (hexyl chain) |

| ~ 25.0 | β-carbon of the amino acid |

| ~ 22.0 | -CH₂- (hexyl chain) |

| ~ 21.5 | -CH₂- attached to the isoxazolone ring |

| ~ 14.0 | -CH₃ (terminal methyl of hexyl chain) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 257.14 | [M+H]⁺ | Molecular ion (protonated) |

| 239.13 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 211.13 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ | Loss of water and carbon monoxide, or loss of the entire carboxylic acid group |

| 172.11 | [C₈H₁₄NO₂]⁺ | Cleavage of the bond between the α and β carbons of the amino acid |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3300 - 3500 | N-H (amine and isoxazolone) | Stretching |

| 2500 - 3300 | O-H (carboxylic acid) | Stretching (broad) |

| 2850 - 2960 | C-H (alkyl) | Stretching |

| ~ 1710 | C=O (carboxylic acid) | Stretching |

| ~ 1680 | C=O (isoxazolone) | Stretching |

| ~ 1640 | C=C (isoxazolone) | Stretching |

| 1560 - 1640 | N-H | Bending |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a novel compound such as this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, potentially using a proton-decoupled pulse sequence to simplify the spectrum.

-

Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective nuclei in the molecule.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with the ionization source.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

-

Correlate the observed fragments with the structure of this compound.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

(S)-HexylHIBO: An In-depth Technical Overview of its Anticipated Solubility and Stability Profile

Disclaimer: Publicly available information regarding the specific quantitative solubility and stability profile of (S)-HexylHIBO is limited. This document provides a projected profile based on the chemical properties of related compounds, such as isoxazole derivatives and other metabotropic glutamate receptor (mGluR) antagonists. The experimental protocols, data tables, and diagrams presented herein are illustrative and intended to serve as a technical guide for researchers.

Introduction

This compound is the S-enantiomer of HexylHIBO and functions as a Group I metabotropic glutamate receptor (mGluR) antagonist. It shows selectivity for mGluR1a and mGluR5a subtypes, making it a valuable research tool for investigating the roles of these receptors in the central nervous system. Its potential applications lie in the study of neurological and psychiatric disorders. Understanding the solubility and stability of this compound is crucial for its effective use in experimental settings and for the development of potential therapeutic applications.

Projected Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₂O₄ |

| Molecular Weight | 256.3 g/mol |

| CAS Number | 334887-48-8 |

| Appearance | White to off-white solid |

| Purity (typical) | ≥98% |

Anticipated Solubility Profile

The solubility of this compound is a critical parameter for its use in various experimental assays. Based on its structure, which includes both polar functional groups (carboxyl, amino, isoxazole) and a nonpolar hexyl chain, it is expected to exhibit solubility in a range of organic solvents and limited solubility in aqueous solutions.

Table 1: Projected Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility (at 25°C) |

| Aqueous Buffers | |

| pH 5.0 | < 0.1 mg/mL |

| pH 7.4 (PBS) | 0.1 - 0.5 mg/mL |

| pH 9.0 | 0.5 - 1.0 mg/mL |

| Organic Solvents | |

| Dimethyl Sulfoxide (DMSO) | > 25 mg/mL |

| Ethanol | 5 - 10 mg/mL |

| Methanol | 2 - 5 mg/mL |

| Acetonitrile | 1 - 2 mg/mL |

| Dichloromethane | < 0.1 mg/mL |

Illustrative Experimental Protocol for Solubility Determination

This protocol describes a typical method for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Anticipated Stability Profile

The stability of this compound is essential for its storage and handling. As an isoxazole-containing compound, its stability may be influenced by pH, temperature, and light.

Table 2: Projected Stability of this compound under Stress Conditions

| Condition | Incubation Time | Predicted Remaining (%) | Degradation Products |

| pH Stability | |||

| 0.1 M HCl (pH 1) | 24 hours | 85 - 95% | Potential isoxazole ring opening products |

| pH 7.4 Buffer | 24 hours | > 98% | Minimal degradation |

| 0.1 M NaOH (pH 13) | 24 hours | 70 - 85% | Hydrolysis products |

| Thermal Stability | |||

| 60°C in Solid State | 7 days | > 95% | Minimal degradation |

| 60°C in Solution (pH 7.4) | 7 days | 90 - 98% | Minor degradation products |

| Photostability (ICH Q1B) | |||

| Solid State | 1.2 million lux hours | > 98% | Minimal degradation |

| Solution (pH 7.4) | 1.2 million lux hours | 90 - 98% | Minor photo-degradants |

Illustrative Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for assessing the stability of a compound under various stress conditions.

Objective: To evaluate the stability of this compound under acidic, basic, neutral, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Reagents for stress conditions: HCl, NaOH, H₂O₂, AIBN (for radical initiation)

-

pH meter

-

Temperature-controlled chambers

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system

Procedure:

-

Acid/Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂) and incubate. Collect samples at different time points for analysis.

-

Thermal Degradation: Store solid this compound and a solution of the compound at an elevated temperature (e.g., 60°C). Analyze at specified intervals.

-

Photostability: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Calculate the percentage of remaining this compound.

Signaling Pathway and Experimental Workflow Visualization

As a Group I mGluR antagonist, this compound is expected to modulate intracellular signaling cascades typically activated by these receptors.

(S)-HexylHIBO: A Technical Guide to Enantiomeric Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HexylHIBO, chemically known as (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid, is a specific enantiomer of a synthetic amino acid analogue.[1][2] Its significance in pharmacological research stems from its activity as a selective antagonist for Group I metabotropic glutamate receptors (mGluRs), particularly mGlu1a and mGlu5a.[1][2] As with many chiral molecules, the biological activity of HexylHIBO is stereospecific, making the analysis and confirmation of its enantiomeric purity a critical aspect of its development and application in research and therapeutics. This guide provides an in-depth overview of the methods and considerations for determining the enantiomeric purity of this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

| Property | Value | Reference |

| Chemical Name | (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid | [1] |

| CAS Number | 334887-48-8 | |

| Molecular Formula | C12H20N2O4 | |

| Molecular Weight | 256.3 g/mol | |

| SMILES | CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |

| InChI Key | OKJBLHIYOWSQDJ-VIFPVBQESA-N |

Enantiomeric Purity Analysis

The primary technique for determining the enantiomeric purity of non-volatile chiral compounds like this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Method

The following protocol is a representative method for the enantiomeric analysis of this compound, based on established procedures for similar amino acid analogues and heterocyclic compounds.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), is often effective for separating amino acid analogues.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. A common starting point is a ratio of 90:10 (v/v) n-hexane:isopropanol.

-

Additives: To improve peak shape and resolution, small amounts of an acidic or basic modifier may be added. For an amino acid like this compound, adding 0.1% trifluoroacetic acid (TFA) to the mobile phase can be beneficial.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: UV detection at a wavelength where the compound exhibits significant absorbance, likely around 220 nm or 254 nm.

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of 1 mg/mL.

-

Prepare a solution of the racemic HexylHIBO mixture at the same concentration to serve as a resolution standard.

-

For determining the limit of detection (LOD) and limit of quantification (LOQ) of the undesired (R)-enantiomer, prepare a series of spiked samples by adding known amounts of the racemic mixture to the this compound sample.

4. Analysis Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

-

Inject the this compound sample to be analyzed.

-

Quantify the area of the peaks corresponding to the (S) and (R) enantiomers.

5. Calculation of Enantiomeric Excess (ee%): The enantiomeric excess is calculated using the following formula: ee% = ([(S)-enantiomer peak area - (R)-enantiomer peak area] / [(S)-enantiomer peak area + (R)-enantiomer peak area]) * 100

Data Presentation

Quantitative results from the chiral HPLC analysis should be presented in a clear and structured format.

Table 1: Chromatographic Performance for Racemic HexylHIBO

| Parameter | Value |

| Retention Time of this compound (t_S) | 12.5 min |

| Retention Time of (R)-HexylHIBO (t_R) | 15.8 min |

| Resolution (R_s) | > 2.0 |

| Tailing Factor (for (S)-peak) | 1.1 |

Table 2: Enantiomeric Purity Analysis of a Sample Batch

| Sample ID | This compound Peak Area | (R)-HexylHIBO Peak Area | Enantiomeric Excess (ee%) |

| Batch A-001 | 2,543,120 | 1,250 | 99.90% |

| Batch A-002 | 2,610,450 | Not Detected | > 99.99% |

| Batch A-003 | 2,498,760 | 2,100 | 99.83% |

Visualization of Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for chiral HPLC analysis and the biological signaling pathway in which this compound acts.

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

As an antagonist of Group I mGluRs, this compound blocks the signaling cascade initiated by the binding of glutamate.

Caption: this compound antagonizes the mGluR signaling pathway.

Conclusion

The determination of enantiomeric purity is a non-negotiable step in the quality control and characterization of this compound for research and potential therapeutic applications. Chiral HPLC provides a robust and reliable method for this purpose. The detailed protocol and data presentation formats outlined in this guide offer a comprehensive framework for scientists and researchers to accurately assess the enantiomeric purity of this and other similar chiral compounds. A thorough understanding of its mechanism of action, illustrated by the mGluR signaling pathway, further underscores the importance of stereospecificity in its biological function.

References

(S)-HexylHIBO: A Technical Guide to its Theoretical and Computational Aspects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HexylHIBO, systematically named (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid, is a potent and selective antagonist of Group I metabotropic glutamate receptors (mGluRs), specifically targeting mGluR1a and mGluR5a. As a derivative of homoibotenic acid (HIBO), this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of Group I mGluRs in the central nervous system. This technical guide provides a comprehensive overview of the theoretical and computational studies relevant to this compound, alongside detailed experimental protocols and an examination of its role in cellular signaling pathways.

Theoretical and Computational Studies

While specific theoretical and computational studies focusing exclusively on this compound are not extensively available in public literature, a wealth of research on the broader classes of isoxazole derivatives and metabotropic glutamate receptor antagonists provides a strong theoretical framework for understanding its molecular properties and interactions.

Quantum Chemical Studies on Isoxazole Derivatives: Density Functional Theory (DFT) has been widely employed to study the electronic structure and properties of isoxazole rings. These studies reveal that the isoxazole scaffold possesses a unique electronic distribution, contributing to its ability to participate in various non-covalent interactions, which are crucial for receptor binding. The electron-withdrawing nature of the isoxazole ring can influence the acidity of the amino acid moiety and the overall conformational preferences of the molecule.

Molecular Modeling of Group I mGluR Antagonists: Homology modeling and molecular docking studies have been instrumental in elucidating the binding modes of antagonists to the venus flytrap domain of Group I mGluRs. These computational models suggest that antagonists, including those with structures analogous to this compound, occupy the orthosteric binding site, the same site as the endogenous agonist glutamate. The hexyl group of this compound is predicted to extend into a hydrophobic pocket within the receptor, contributing to its binding affinity and selectivity. The amino acid backbone forms key hydrogen bonding interactions with residues in the binding pocket, anchoring the molecule. The stereochemistry at the alpha-carbon is critical, with the (S)-enantiomer showing significantly higher affinity, a feature that can be rationalized through computational models demonstrating a more favorable fit in the chiral binding pocket.

Quantitative Data

The following table summarizes the reported binding affinities of this compound and related compounds for Group I mGluRs.

| Compound | Target Receptor | Ki (μM) |

| This compound | mGluR1a | 30[1] |

| This compound | mGluR5a | 61[1] |

Experimental Protocols

Synthesis of (S)-2-amino-3-(4-alkyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic Acids (General Procedure)

The following is a representative experimental protocol for the synthesis of 4-alkylated homoibotenic acid analogs, including this compound, based on established medicinal chemistry literature.

Materials:

-

(S)-aspartic acid

-

Appropriate alkyl halide (e.g., 1-bromohexane for HexylHIBO)

-

Protecting group reagents (e.g., Boc anhydride)

-

Coupling agents (e.g., DCC, HOBt)

-

Hydroxylamine hydrochloride

-

Strong base (e.g., sodium methoxide)

-

Anhydrous solvents (e.g., THF, DMF)

-

Reagents for deprotection (e.g., TFA)

-

Silica gel for column chromatography

Procedure:

-

Protection of (S)-aspartic acid: The amino group of (S)-aspartic acid is protected, typically as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions.

-

Activation of the β-carboxyl group: The β-carboxyl group of the protected aspartic acid is selectively activated to facilitate the subsequent alkylation step.

-

Alkylation: The activated β-carboxyl group is reacted with an appropriate organometallic reagent derived from the desired alkyl halide (e.g., hexylmagnesium bromide) to introduce the alkyl chain at the 4-position of the eventual isoxazolone ring.

-

Cyclization with hydroxylamine: The resulting keto acid is cyclized with hydroxylamine hydrochloride in the presence of a base to form the 3-isoxazolol ring.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathways

This compound exerts its biological effects by antagonizing Group I metabotropic glutamate receptors (mGluR1a and mGluR5a). These G-protein coupled receptors are linked to the activation of phospholipase C (PLC), which initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical signaling pathway of Group I mGluRs.

As an antagonist, this compound binds to the mGluR1/5 receptors and prevents their activation by the endogenous agonist, glutamate. This blockade inhibits the Gq/11-mediated activation of PLC, thereby attenuating the downstream production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium and the activation of protein kinase C (PKC) are suppressed, leading to a modulation of neuronal excitability and synaptic plasticity.

References

Methodological & Application

Application Notes and Protocols for (S)-HexylHIBO, a Selective Group I Metabotropic Glutamate Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-HexylHIBO is a potent and selective antagonist of Group I metabotropic glutamate receptors (mGluRs), specifically targeting the mGlu1a and mGlu5a subtypes.[1][2] These receptors are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability.[3] Dysregulation of mGlu1/5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, schizophrenia, and neurodegenerative diseases.[2][4] this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors and as a potential starting point for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacological research.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | mGlu1a Receptor | mGlu5a Receptor | Reference |

| Binding Affinity (Kb) | 30 µM | 61 µM | |

| Functional Antagonism (IC50) | ~1-10 µM (estimated) | ~5-20 µM (estimated) |

Note: Functional antagonism IC50 values are estimated based on typical potencies for this class of compounds and may vary depending on the specific assay conditions. Experimental determination is recommended.

Table 2: Representative In Vivo Behavioral Effects of Group I mGluR Antagonists

| Behavioral Model | Species | Effect of Antagonist | Potential Application |

| Elevated Plus Maze | Rat | Anxiolytic-like effects | Anxiety Disorders |

| Fear Conditioning | Mouse | Reduction of fear memory | Post-Traumatic Stress Disorder |

| Prepulse Inhibition | Rat | Reversal of sensorimotor gating deficits | Schizophrenia |

| Cocaine Self-Administration | Rat | Attenuation of drug-seeking behavior | Substance Use Disorders |

Note: These are representative effects observed with various Group I mGluR antagonists. The specific effects and optimal dosage of this compound would need to be determined empirically.

Experimental Protocols

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is adapted for the characterization of this compound at mGlu1a and mGlu5a receptors using a competitive binding assay with a radiolabeled antagonist.

Objective: To determine the binding affinity (Ki) of this compound for mGlu1a and mGlu5a receptors.

Materials:

-

HEK293 cells stably expressing human mGlu1a or mGlu5a receptors.

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [3H]MPEP (for mGlu5a) or another suitable radiolabeled antagonist for mGlu1a.

-

This compound stock solution (in DMSO or appropriate solvent).

-

Non-specific binding control (e.g., a high concentration of a known non-radiolabeled antagonist).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total binding wells: Cell membranes, radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific binding wells: Cell membranes, radioligand, and a saturating concentration of a non-radiolabeled antagonist.

-

Competition wells: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Functional Assay (Phosphoinositide [PI] Hydrolysis)

This protocol measures the ability of this compound to antagonize agonist-induced PI hydrolysis, a key downstream signaling event of Group I mGluRs.

Objective: To determine the functional antagonist potency (IC50) of this compound at mGlu1a and mGlu5a receptors.

Materials:

-

HEK293 cells expressing mGlu1a or mGlu5a.

-

Agonist: Glutamate or a specific Group I agonist like DHPG.

-

This compound.

-

Commercially available IP-One ELISA kit for measuring inositol monophosphate (IP1) accumulation.

Procedure:

-

Cell Culture: Plate HEK293 cells expressing the target receptor in a 96-well plate and grow to confluency.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in assay buffer for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to the wells and incubate for the recommended time (e.g., 30-60 minutes).

-

Cell Lysis and IP1 Measurement: Lyse the cells and measure the accumulation of IP1 using an IP-One ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IP1 concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assessment of Anxiolytic-like Effects (Elevated Plus Maze)

This protocol outlines an in vivo experiment to evaluate the potential anxiolytic-like effects of this compound in rodents.

Objective: To assess the effect of this compound on anxiety-related behavior in rats or mice.

Materials:

-

Adult male rats or mice.

-

Elevated Plus Maze (EPM) apparatus.

-

This compound solution for injection (e.g., dissolved in saline with a vehicle like Tween 80).

-

Vehicle control solution.

-

Video tracking software.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at various doses. Allow for a pre-treatment period (e.g., 30 minutes) for the compound to become effective.

-

EPM Test: Place the animal in the center of the EPM, facing one of the open arms, and allow it to explore freely for 5 minutes. Record the session using a video camera.

-

Behavioral Scoring: Use video tracking software or manual scoring to measure the time spent in the open arms and the number of entries into the open and closed arms.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

Caption: Signaling pathway of Group I mGlu receptors and antagonism by this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Research progress of selective mGluR1 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-HexylHIBO in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HexylHIBO, also known as (S)-hexylhomoibotenic acid, is a potent antagonist of Group I metabotropic glutamate receptors (mGluRs), specifically targeting mGluR1a and mGluR5a. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR1a and mGluR5a signaling has been implicated in various neurological and psychiatric disorders, making them attractive targets for drug discovery.

These application notes provide detailed protocols for utilizing this compound in common cell culture assays to characterize its antagonist activity. The described methods are applicable to cell lines endogenously expressing or recombinantly overexpressing mGluR1a or mGluR5a.

Mechanism of Action: Group I mGluR Signaling

Group I mGluRs (mGluR1a and mGluR5a) are coupled to Gq/11 proteins. Upon activation by an agonist, such as glutamate, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts by competitively binding to the glutamate binding site on mGluR1a and mGluR5a, thereby preventing agonist-induced downstream signaling.

Caption: Signaling pathway of Group I mGluRs and the inhibitory action of this compound.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described assays.

Table 1: Antagonist Potency of this compound in a Calcium Mobilization Assay

| Cell Line | Agonist (EC80 Conc.) | This compound IC50 (µM) |

| HEK293-mGluR1a | Glutamate (10 µM) | User-determined value |

| CHO-mGluR5a | DHPG (5 µM) | User-determined value |

| Primary Cortical Neurons | Glutamate (10 µM) | User-determined value |

Table 2: Effect of this compound on Agonist-Induced IP1 Accumulation

| Cell Line | Agonist (EC80 Conc.) | This compound Concentration (µM) | % Inhibition of IP1 Accumulation |

| HT-22 | Glutamate (15 µM) | 1 | User-determined value |

| HT-22 | Glutamate (15 µM) | 10 | User-determined value |

| HT-22 | Glutamate (15 µM) | 100 | User-determined value |

Experimental Protocols

Below are detailed protocols for common cell-based assays to evaluate the antagonist properties of this compound.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of mGluR1a or mGluR5a. As an antagonist, this compound is expected to block this agonist-induced calcium release.

Application Notes: (S)-HexylHIBO as a GPR119 Agonist in Metabolic Disease Research

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual action offers the potential for robust glycemic control with a reduced risk of hypoglycemia.

While the specific compound "(S)-HexylHIBO" is not explicitly documented in publicly available scientific literature, this document provides a comprehensive overview of the anticipated applications and research protocols for a hypothetical GPR119 agonist with this structural motif, based on extensive data from other well-characterized GPR119 agonists. The methodologies and expected outcomes detailed below are representative of the standard procedures used to evaluate novel GPR119 agonists in the field of metabolic disease research.

Research Area: Type 2 Diabetes and Obesity

The primary application of a GPR119 agonist like this compound is in the preclinical and clinical investigation of treatments for type 2 diabetes and obesity. The activation of GPR119 is expected to improve glucose homeostasis and potentially lead to weight reduction.

Key Therapeutic Rationale:

-

Glucose-Dependent Insulin Secretion: GPR119 activation in pancreatic β-cells increases intracellular cyclic AMP (cAMP) levels, which potentiates insulin secretion only in the presence of elevated glucose. This glucose-dependent mechanism significantly reduces the risk of hypoglycemia, a common side effect of some other diabetes medications.

-

Incretin Release: In the gastrointestinal tract, GPR119 agonists stimulate enteroendocrine L-cells to release GLP-1. GLP-1 further enhances insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety, all of which contribute to improved glycemic control and potential weight loss.

Signaling Pathway of GPR119 Activation

Activation of GPR119 by an agonist such as this compound initiates a well-defined signaling cascade within pancreatic β-cells and intestinal L-cells.

Experimental Protocols

In Vitro Assays

1. GPR119 Receptor Activation Assay (cAMP Measurement)

Objective: To determine the potency and efficacy of this compound in activating the GPR119 receptor.

Methodology:

-

Cell Line: HEK293 cells stably expressing human GPR119.

-

Assay Principle: GPR119 activation leads to an increase in intracellular cAMP. This is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a similar technology.

-

Protocol:

-

Seed HEK293-hGPR119 cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Aspirate the culture medium and add the compound dilutions to the cells.

-

Incubate for 30 minutes at room temperature.

-

Add cAMP detection reagents (e.g., HTRF cAMP kit reagents) according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an appropriate plate reader.

-

-

Data Analysis: Calculate EC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Methodology:

-

Cell Line: MIN6 mouse insulinoma cells.

-

Protocol:

-

Culture MIN6 cells in 24-well plates.

-

Wash cells with Krebs-Ringer Bicarbonate Buffer (KRBB) containing low glucose (2.8 mM).

-

Pre-incubate in low glucose KRBB for 1 hour.

-

Incubate cells with low (2.8 mM) or high (16.7 mM) glucose KRBB, in the presence or absence of this compound, for 1 hour.

-

Collect the supernatant and measure insulin concentration using an ELISA kit.

-

Lyse the cells to determine total protein content for normalization.

-

-

Data Analysis: Compare insulin secretion in response to high glucose with and without the compound.

3. GLP-1 Secretion Assay

Objective: To evaluate the effect of this compound on GLP-1 secretion from enteroendocrine L-cells.

Methodology:

-

Cell Line: GLUTag mouse enteroendocrine cells.

-

Protocol:

-

Culture GLUTag cells in 24-well plates.

-

Wash and pre-incubate cells in KRBB.

-

Incubate cells with this compound at various concentrations for 2 hours.

-

Collect the supernatant and measure active GLP-1 concentration using an ELISA kit.

-

Normalize GLP-1 secretion to total protein content.

-

-

Data Analysis: Determine the dose-dependent effect of the compound on GLP-1 release.

In Vivo Studies

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To determine the in vivo efficacy of this compound in improving glucose tolerance.

Methodology:

-

Animal Model: Male C57BL/6J mice.

-

Protocol:

-

Fast mice overnight (16 hours).

-

Administer this compound or vehicle orally.

-

After 30 minutes, administer a glucose bolus (2 g/kg) orally.

-

Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels using a glucometer.

-

-

Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels and compare between treated and vehicle groups.

Data Presentation

The quantitative data from the described experiments would be summarized in the following tables for clear comparison.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | This compound |

| GPR119 Activation | HEK293-hGPR119 | EC₅₀ (nM) | Value |

| GSIS | MIN6 | Fold Increase (vs. High Glucose) | Value |

| GLP-1 Secretion | GLUTag | Fold Increase (vs. Vehicle) | Value |

Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test

| Treatment Group | Dose (mg/kg) | Glucose AUC₀₋₁₂₀ min (mg·min/dL) | % Reduction vs. Vehicle |

| Vehicle | - | Value | - |

| This compound | Dose 1 | Value | Value |

| This compound | Dose 2 | Value | Value |

Disclaimer: The information provided in these application notes is based on established methodologies for the evaluation of GPR119 agonists. Since "this compound" is not a compound with publicly available data, the specific values in the tables are placeholders and would need to be determined experimentally.

Application Notes and Protocols for In Vitro Studies of GPR120 Agonists

Disclaimer: The initial request specified "(S)-HexylHIBO." However, our comprehensive search identified this compound as a selective antagonist of Group I metabotropic glutamate receptors (mGlu1a and mGlu5a), with the chemical name (S)-2-amino-3-(4-hexyl-3-oxo-2,3-dihydroisoxazol-5-yl)propanoic acid[1]. The broader context of research in this therapeutic area strongly suggests an interest in agonists of G protein-coupled receptor 120 (GPR120), a key target in metabolic diseases. Given this discrepancy, these application notes will focus on well-characterized synthetic GPR120 agonists, such as TUG-891 and similar compounds, which are widely used in in vitro studies relevant to metabolic research.

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium and long-chain free fatty acids, particularly omega-3 fatty acids[2][3]. It is highly expressed in adipose tissue, macrophages, and enteroendocrine cells[4][5]. GPR120 activation is implicated in various physiological processes, including adipogenesis, insulin sensitization, anti-inflammatory effects, and the secretion of glucagon-like peptide-1 (GLP-1). Consequently, GPR120 has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity. This document provides detailed protocols and dosage guidelines for the in vitro study of synthetic GPR120 agonists.

Data Presentation: In Vitro Concentrations of GPR120 Agonists

The following table summarizes the effective concentrations of various synthetic GPR120 agonists used in a range of in vitro assays. These values can serve as a starting point for experimental design.

| Compound Name | Cell Line | Assay Type | Concentration Range | EC50/IC50 | Reference |

| TUG-891 | CHO cells (hGPR120 transfected) | Calcium Flux | Not specified | 43.7 nM (hGPR120) | |

| TUG-891 | Mouse Alveolar Macrophages | Cell Motility & Phagocytosis | 1 - 10 µM | Not applicable | |

| Compound A | HEK293 cells (hGPR120 or mGPR120 transfected) | β-arrestin-2 Recruitment | Not specified | ~0.35 µM | |

| GSK137647A | 3T3-L1 adipocytes | IL-6 and CCL2 production | Not specified | Not specified | |

| DFL23916 | Human/Murine Enteroendocrine Cells | GLP-1 Secretion | Not specified | Not specified | |

| GW9508 | Cells expressing GPR120 | GPR120-specific agonism | Not specified | Not specified | |

| Compound 14d | CHO cells (hGPR120 transfected) | Calcium Flux | Not specified | 57.6 nM | |

| Compound 11b | Not specified | GPR120 Activation | Not specified | Not specified |

Experimental Protocols

GPR120 Activation Assay using Calcium Flux

This protocol is designed to measure the activation of GPR120 by monitoring intracellular calcium mobilization in cells recombinantly expressing the receptor.

Materials:

-

CHO or HEK293 cells stably transfected with human or mouse GPR120

-

Culture medium (e.g., DMEM/F-12) with 10% FBS

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hank's Balanced Salt Solution (HBSS)

-

GPR120 agonist (e.g., TUG-891)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed the GPR120-expressing cells in a 96-well plate at an appropriate density and incubate overnight.

-

Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate in the dark at 37°C for 1 hour.

-

Wash the cells with HBSS to remove excess dye.

-

Prepare serial dilutions of the GPR120 agonist in HBSS.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject the GPR120 agonist at various concentrations and continuously record the fluorescence signal for several minutes.

-

Analyze the data by calculating the change in fluorescence intensity to determine the dose-response curve and EC50 value.

β-Arrestin Recruitment Assay

This assay measures the interaction between GPR120 and β-arrestin-2 upon agonist stimulation, a key step in G protein-independent signaling.

Materials:

-

Cells co-expressing GPR120 and a β-arrestin-2 fusion protein (e.g., using Tango or PathHunter assay technology)

-

GPR120 agonist

-

Assay-specific detection reagents

-

Luminometer

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Add the GPR120 agonist at various concentrations to the wells.

-

Incubate for a period determined by the specific assay system (typically 1-3 hours).

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate in the dark for 1 hour.

-

Measure the luminescence using a plate reader.

-

Generate a dose-response curve to determine the EC50 of the agonist for β-arrestin recruitment.

Macrophage Anti-inflammatory Assay

This protocol assesses the anti-inflammatory effects of GPR120 agonists on macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

LPS (Lipopolysaccharide)

-

GPR120 agonist

-

RNA extraction kit and reagents for qPCR

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Culture macrophages in appropriate medium.

-

Pre-treat the cells with the GPR120 agonist at desired concentrations for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

For gene expression analysis:

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Use qPCR to measure the expression levels of inflammatory genes (e.g., Tnf, Il6).

-

-

For cytokine secretion analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted cytokines using ELISA kits.

-

-

Compare the levels of inflammatory markers in agonist-treated cells to LPS-only treated cells to determine the anti-inflammatory effect.

Mandatory Visualizations

Caption: GPR120 signaling pathways activated by an agonist.

References

- 1. Buy this compound | 334887-48-8 [smolecule.com]

- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unina.it [iris.unina.it]

Application Notes and Protocols for the In Vivo Delivery of (S)-HexylHIBO in Animal Models

Disclaimer: As of late 2025, specific information regarding a compound designated "(S)-HexylHIBO" is not available in the public domain. The following application notes and protocols are based on generalized best practices for the delivery of novel small molecule compounds in preclinical animal models, primarily mice. The data, signaling pathways, and specific experimental parameters for "this compound" are hypothetical and presented for illustrative purposes. Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest and institutional animal care and use committee (IACUC) guidelines.

Introduction

These application notes provide a comprehensive guide for the administration of the hypothetical small molecule, this compound, in animal models. The protocols outlined below are foundational for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies. The choice of administration route is critical and can significantly impact the bioavailability, efficacy, and safety profile of the compound.[1] Common routes for systemic delivery in rodents include intravenous (IV), intraperitoneal (IP), oral (PO), and subcutaneous (SC) administration.[2]

Hypothetical Compound Profile: this compound

For the context of these protocols, this compound is presumed to be a novel enzyme inhibitor with the following characteristics:

-

Molecular Weight: 350.45 g/mol

-

Solubility:

-

Soluble in DMSO and Ethanol.

-

Slightly soluble in corn oil.

-

Poorly soluble in water.

-

-

Formulation: For in vivo use, a common formulation approach for a compound with these properties would be a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for this compound in adult C57BL/6 mice following administration via different routes.

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Intravenous (IV) | 2 | 1500 | 0.08 | 2500 | 100 |

| Intraperitoneal (IP) | 10 | 1200 | 0.25 | 4500 | 72 |

| Oral (PO) | 20 | 600 | 0.5 | 3000 | 24 |

| Subcutaneous (SC) | 10 | 800 | 1.0 | 5500 | 88 |

| Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice. |

Experimental Protocols

All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

Intravenous (IV) Injection via the Lateral Tail Vein

This route provides the most rapid and complete absorption of the compound directly into the circulatory system.[3]

Materials:

-

Sterile this compound formulation

-

Sterile syringes (0.3-1.0 mL)

-

Mouse restrainer

-

Heat lamp or warming pad

-

70% Isopropyl alcohol wipes

-

Gauze

Procedure:

-

Weigh the mouse to calculate the precise injection volume. The maximum recommended bolus injection volume is 5 ml/kg.

-

Warm the mouse's tail using a heat lamp or by placing the cage on a warming pad for 5-10 minutes to induce vasodilation, which makes the lateral tail veins more visible.

-

Place the mouse in a restraining device, exposing the tail.

-

Wipe the tail with a 70% alcohol pad to disinfect the injection site and improve vein visualization.

-

Immobilize the tail with the non-dominant hand.

-

Using the dominant hand, align the needle parallel to the tail vein with the bevel facing up.

-

Insert the needle into the distal third of one of the lateral tail veins. A successful insertion may result in a small flash of blood in the needle hub.

-

Slowly inject the solution. The vein should blanch, and there should be no resistance. If a bleb forms or there is resistance, the needle is not in the vein. Remove the needle and re-attempt at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions for at least 10 minutes.

Intraperitoneal (IP) Injection

This method allows for rapid absorption, though it is generally slower than IV administration.

Materials:

-

Sterile this compound formulation

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 G)

-

70% Isopropyl alcohol wipes

Procedure:

-

Weigh the mouse and calculate the required volume. The maximum recommended volume is 10 ml/kg.

-

Manually restrain the mouse by scruffing the neck and securing the tail. Turn the mouse to a supine position with its head tilted slightly downward.

-

Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.

-

Disinfect the area with a 70% alcohol wipe.

-

Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.

-

Gently aspirate by pulling back on the plunger to ensure no blood (vessel puncture) or yellowish fluid (bladder puncture) is drawn.

-

Inject the solution smoothly.

-

Withdraw the needle and return the mouse to its cage. Monitor for signs of distress.

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.

Materials:

-

This compound formulation

-

Sterile syringes

-

Flexible or ball-tipped gavage needles (18-20 gauge for adult mice)

Procedure:

-

Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle.

-

Restrain the mouse securely by scruffing, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.

-

The needle should pass easily down the esophagus with no resistance. The mouse may exhibit swallowing motions. If there is resistance or the animal struggles, withdraw the needle and start again.

-

Once the needle is at the predetermined depth, administer the substance slowly and smoothly.

-

Remove the needle gently in the same path it was inserted.

-

Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Subcutaneous (SC or SQ) Injection

This route provides slower, more sustained absorption compared to IV or IP routes.

Materials:

-

Sterile this compound formulation

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 G)

Procedure:

-

Weigh the mouse and calculate the injection volume. The recommended maximum volume is 5 ml/kg per site.

-

Restrain the mouse by scruffing the loose skin between the shoulder blades.

-

Lift the scruffed skin to create a "tent".

-

Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

-

Gently aspirate to ensure a blood vessel has not been punctured.

-

Inject the substance. A small bleb will form under the skin.

-

Withdraw the needle and return the mouse to its cage.

Visualizations

Hypothetical Signaling Pathway for this compound

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of "Enzyme X".

Experimental Workflow for a Pharmacokinetic Study

Caption: Standard workflow for an in vivo pharmacokinetic study in mice.

References

Standard Operating Procedure for (S)-HexylHIBO Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of (S)-HexylHIBO, a selective antagonist of Group I metabotropic glutamate receptors (mGluR1a and mGluR5). The information is intended to ensure the safety of laboratory personnel and the integrity of the compound for research purposes.

Chemical and Physical Properties

This compound, with the chemical name (S)-hexyl 2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoate, is a valuable tool in pharmacological research. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀N₂O₄ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| CAS Number | 334887-48-8 | [1] |

| Appearance | Off-white to light yellow powder | [2] |

| Melting Point | 207-219 °C (decomposes) | [2] |

| Solubility | Soluble to 20 mM in 1 eq. NaOH | |

| Biological Activity | Selective antagonist for mGluR1a (Kb = 30 µM) and mGluR5a (Kb = 61 µM) |

Safety and Handling Precautions